![molecular formula C13H9ClFN3 B14041533 6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 3-chloro-5-fluorophenyl group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 3-chloro-5-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives of the benzimidazole core.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine
- 6-(3-fluorophenyl)-1H-benzo[d]imidazol-2-amine
- 6-(3-bromophenyl)-1H-benzo[d]imidazol-2-amine
Uniqueness
The unique combination of chlorine and fluorine atoms in the phenyl ring of 6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine distinguishes it from other similar compounds. This combination enhances its reactivity and potential for various applications, making it a valuable compound in medicinal chemistry and other fields.
Eigenschaften
Molekularformel |
C13H9ClFN3 |
|---|---|
Molekulargewicht |
261.68 g/mol |
IUPAC-Name |
6-(3-chloro-5-fluorophenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H9ClFN3/c14-9-3-8(4-10(15)6-9)7-1-2-11-12(5-7)18-13(16)17-11/h1-6H,(H3,16,17,18) |
InChI-Schlüssel |
QGTNJLXYHUDKHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=CC(=CC(=C3)Cl)F)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)
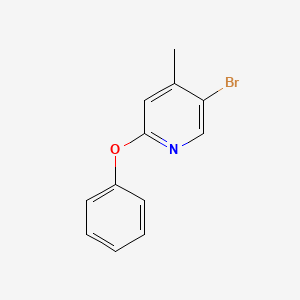



![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B14041494.png)
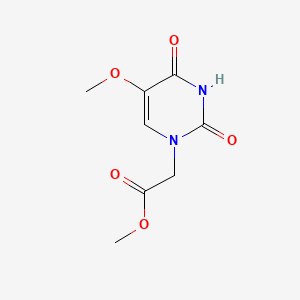
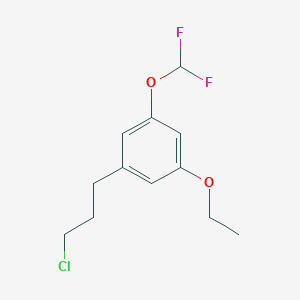
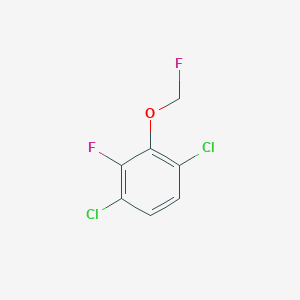
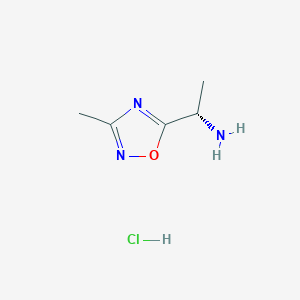
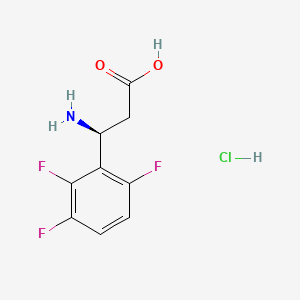
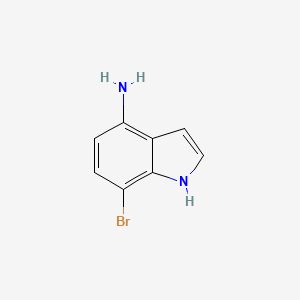

![(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide](/img/structure/B14041540.png)
